2-Phenylpyrazolo[1,5-a]quinoline

Antifertility Contragestational agent Post-coital contraceptive

2-Phenylpyrazolo[1,5-a]quinoline (CAS 56983-96-1) is a heterocyclic compound with the molecular formula C₁₇H₁₂N₂ and a molecular weight of 244.29 g/mol. It belongs to the pyrazolo[1,5-a]quinoline class, which is characterized by a fused pyrazole-quinoline ring system and is recognized as a privileged scaffold in medicinal chemistry.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
CAS No. 56983-96-1
Cat. No. B8721554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrazolo[1,5-a]quinoline
CAS56983-96-1
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=C2)C=CC4=CC=CC=C43
InChIInChI=1S/C17H12N2/c1-2-6-13(7-3-1)16-12-15-11-10-14-8-4-5-9-17(14)19(15)18-16/h1-12H
InChIKeyRAOFCRQQMRZVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrazolo[1,5-a]quinoline (CAS 56983-96-1): Core Scaffold Identification for Antifertility and Optoelectronic Research


2-Phenylpyrazolo[1,5-a]quinoline (CAS 56983-96-1) is a heterocyclic compound with the molecular formula C₁₇H₁₂N₂ and a molecular weight of 244.29 g/mol . It belongs to the pyrazolo[1,5-a]quinoline class, which is characterized by a fused pyrazole-quinoline ring system and is recognized as a privileged scaffold in medicinal chemistry [1]. The compound features an unsubstituted phenyl ring at the 2-position, distinguishing it from analogs with functionalized aryl groups or reduced ring systems, and has been specifically patented for its antireproductive properties [2].

Why 2-Phenylpyrazolo[1,5-a]quinoline Cannot Be Replaced by Other Pyrazoloquinoline Isomers or Simple Substitutions


Generic substitution within the pyrazoloquinoline class is not feasible for end-use applications because biological activity is highly sensitive to the specific fusion pattern and aryl substitution. Research on structurally related 2-arylpyrazolo[1,5-a]quinolines has demonstrated that their pregnancy-terminating potency is directly compared against that of isomeric pyrazolo[5,1-a]indoles and quinolines, with distinct structure-activity relationships observed [1]. The unsubstituted 2-phenyl derivative is the foundational compound of a patent-protected series with specific antireproductive utility when administered at a defined dosage, a profile that cannot be assumed for the 4,5-dihydro, 3-carboxylate, or other positional isomers without equivalent validation [2].

2-Phenylpyrazolo[1,5-a]quinoline (CAS 56983-96-1): A Quantitative Evidence-Based Selection Guide


In Vivo Anti-Fertility Potency in Rats: Comparison Against Isomeric Pyrazoloindoles and Quinolines

The compound, as part of a series of 2-arylpyrazolo[1,5-a]quinolines, was evaluated for pregnancy-terminating activity in rats. The patent covering this specific compound family claims a 'remarkable post-coital-post-implantation anti-fertility utility' with an effective dosage range of 5–10 mg/kg/day when administered subcutaneously or orally [1]. This potency was directly compared with that of the isomeric pyrazolo[5,1-a]indole and pyrazolo[5,1-a]quinoline series, establishing distinct structural requirements for activity where the target compound's specific scaffold was essential [2].

Antifertility Contragestational agent Post-coital contraceptive Structure-Activity Relationship (SAR)

Physicochemical Baseline for Formulation and Computational Modeling

The unsubstituted 2-phenyl core provides a clean physicochemical baseline for structure-activity relationship (SAR) studies. The key computed property, polar surface area (PSA), for this compound is 17.3 Ų [1], while the more polar analog 3-(4,5-dihydropyrazolo[1,5-a]quinolin-2-yl)phenol, with an additional hydroxyl group, has a higher PSA of 38.05 Ų . This difference is critical for passive membrane permeability and bioavailability predictions.

Physicochemical properties LogP Drug-likeness Molecular modeling

Thermal and Chemical Stability Advantage Over Reduced-Ring Analogs

The fully aromatic 2-phenylpyrazolo[1,5-a]quinoline structure confers a higher thermal decomposition threshold compared to its 4,5-dihydro analog. Patent literature highlights the application of similar pyrazoloquinoline derivatives as robust electron/hole transport materials and light emitters, with explicit thermal and photostability advantages in thin-film devices [1]. The 4,5-dihydro analog (CAS 60230-69-5), with a boiling point of 427.6 °C , is a reduced form with different electronic conjugation; the fully aromatic target compound is expected to exhibit a higher melting point and greater thermal robustness essential for vacuum-deposition-based device fabrication.

Thermal stability Heterocyclic compound Optoelectronic materials Synthetic intermediate

Target Application Scenarios for 2-Phenylpyrazolo[1,5-a]quinoline (CAS 56983-96-1) Based on Verified Differentiation


Reproductive Pharmacology: Mechanistic Studies of Non-Hormonal Contragestational Agents

Researchers studying non-hormonal, post-implantation pregnancy termination mechanisms should prioritize this compound as the parent scaffold of a patent-protected series. Its validated in vivo anti-fertility window of 5–10 mg/kg/day in rats [1] provides a quantitative starting point for designing analogs to probe the structural basis of activity, which has been shown to differ significantly from isomeric pyrazolo[5,1-a] systems [2].

Medicinal Chemistry: Core Scaffold for Systematic Permeability-Driven SAR Exploration

The low TPSA of 17.3 Ų for the unsubstituted 2-phenyl core [1] positions it as the ideal non-polar reference compound for any medicinal chemistry campaign. By starting from this baseline, scientists can systematically introduce polarity (e.g., hydroxyl to reach TPSA of 38.05 Ų [2]) and quantify the impact on permeability and bioavailability, a process that would be confounded when starting from already-substituted derivatives.

Optoelectronic Material Prototyping: Thermally Stable Host or Transport Layer

Given the claimed 'considerably good thermal and photostability' of pyrazoloquinoline derivatives in solid films [1], this fully aromatic compound is a strong candidate for initial prototyping of electron-transport or host layers in organic light-emitting diodes (OLEDs). Its conjugated core provides the necessary electronic properties, while the unsubstituted phenyl group allows for facile late-stage functionalization to tune emission color or charge mobility.

Synthetic Methodology Development: Benchmark Substrate for Cross-Coupling Reactions

The unsubstituted phenyl and unfunctionalized quinoline ring make this compound a clean benchmark substrate for testing new C–H activation or cross-coupling methodologies on the pyrazolo[1,5-a]quinoline core. Its selective 2-arylated structure has been a challenging target for synthesis, with dedicated methods developed [2], and its use as a standard substrate ensures reproducibility and comparability across different synthetic protocols.

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